Product packaging for 2'-Methyl-4-dimethylaminostilbene(Cat. No.:CAS No. 63019-09-0)

2'-Methyl-4-dimethylaminostilbene

Cat. No.: B13932650
CAS No.: 63019-09-0
M. Wt: 237.34 g/mol
InChI Key: UFLSFHMZKBRTEE-UHFFFAOYSA-N
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Description

Contextual Significance of Stilbene (B7821643) Chromophores in Modern Photophysics and Materials Science

Stilbene and its derivatives, known as stilbenoids, represent a class of organic molecules that have garnered significant attention in the fields of chemistry, biology, pharmacy, and materials science. nih.gov Their fundamental structure, consisting of a diphenylethylene core, provides a versatile scaffold for a wide range of applications. researchgate.net The unique chemical structure of stilbene has inspired extensive research, leading to the discovery of numerous natural and synthetic compounds with diverse activities. nih.gov

In the realm of materials science, stilbene chromophores are particularly valued for their photophysical and photochemical properties. researchgate.net They are foundational to the development of "smart" materials and new fluorophores. nih.gov The photoisomerization of stilbene, the light-induced conversion between its trans and cis isomers, is a model system for studying condensed-phase reaction dynamics. nih.gov This property, along with the potential for photocyclization, has been a subject of intense investigation. nih.govacs.org Furthermore, the introduction of donor-acceptor substituents onto the stilbene framework can induce intramolecular charge transfer (ICT) upon photoexcitation, a key process for applications in nonlinear optics and organic light-emitting diodes (OLEDs). iphy.ac.cnmdpi.com

Overview of Donor-Acceptor Stilbene Architecture and Intramolecular Charge Transfer Phenomena

The architecture of donor-acceptor (D-A) substituted stilbenes is crucial to their unique photophysical behaviors. These molecules typically consist of an electron-donating group and an electron-accepting group attached to the stilbene core, creating a "push-pull" system. mdpi.com Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is typically associated with the acceptor and the π-conjugated bridge. acs.org This process is known as intramolecular charge transfer (ICT). iphy.ac.cn

The efficiency and nature of the ICT process are influenced by several factors, including the strength of the donor and acceptor groups, the nature of the π-conjugated system, and the surrounding environment, particularly solvent polarity. researchgate.net In polar solvents, the charge-separated excited state can be stabilized, often leading to a significant red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. rsc.orgacs.org

A key aspect of ICT in some D-A stilbenes is the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org In the excited state, rotation around single or double bonds can lead to a conformation where the donor and acceptor moieties are electronically decoupled, facilitating a more complete charge separation. rsc.orgacs.org This process is often accompanied by a large change in the molecule's dipole moment and can significantly influence the fluorescence quantum yield and lifetime. acs.org The formation of planar intramolecular charge transfer (PICT) states is also a critical aspect, aiming to maximize the efficiency of charge separation. rsc.org

Rationale for In-depth Investigation of 2'-Methyl-4-dimethylaminostilbene Electronic and Photophysical Properties

The specific substitution pattern of this compound, featuring a dimethylamino group as a strong electron donor at the 4-position and a methyl group at the 2'-position, presents a compelling case for detailed investigation. The dimethylamino group is known to be a potent electron donor, facilitating significant intramolecular charge transfer. nih.gov The introduction of a methyl group at the 2'-position introduces steric hindrance, which can influence the planarity of the molecule in both its ground and excited states.

This steric clash is expected to affect the electronic and photophysical properties in several ways. It can alter the conjugation of the π-system, potentially leading to a blue-shift in the absorption spectrum compared to its planar analogue. nih.gov Furthermore, the steric hindrance can influence the dynamics of excited-state relaxation, including the pathways for photoisomerization and the potential formation of TICT states. Studying this specific derivative allows for a deeper understanding of how subtle structural modifications can be used to tune the photophysical properties of stilbene-based materials.

Scope and Objectives of the Current Academic Research Landscape for this compound

The current academic research landscape for stilbene derivatives is broad, with a significant focus on understanding and harnessing their unique properties for various applications. um.es A primary objective is to establish clear structure-property relationships to enable the rational design of new materials with tailored optical and electronic characteristics. rsc.org This includes investigating how different substituents and their positions on the stilbene core affect absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. rsc.org

For D-A stilbenes, a major research thrust is the detailed investigation of intramolecular charge transfer processes. rsc.orgacs.org This involves both experimental studies, such as steady-state and time-resolved spectroscopy in various solvents, and theoretical calculations to model the geometries and electronic structures of the ground and excited states. iphy.ac.cn The goal is to gain a fundamental understanding of the factors that govern the efficiency of charge separation and recombination.

Furthermore, researchers are exploring the synthesis of novel stilbene derivatives through various chemical reactions to expand the library of available compounds and explore their potential in areas such as nonlinear optics, sensing, and photomedicine. chemrxiv.orgnih.gov The development of efficient synthetic routes is crucial for accessing a wide range of functionalized stilbenes. nih.gov

Table 1: Investigated Stilbene Derivatives and their Substituents

Compound Name Donor Group Acceptor Group Other Substituents
This compound 4-dimethylamino --- 2'-methyl
trans-4-(N-arylamino)stilbenes 4-(N-arylamino) --- Varies
trans-4-(N-arylamino)stilbene (1Me) 4-(N-methylphenylamino) --- ---
4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS) 4-Dimethylamino 4'-nitro ---

Table 2: Key Photophysical Data for Selected Stilbene Derivatives

Compound Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹) Fluorescence Quantum Yield (Φf) Solvent
4-Dimethylamino-4'-nitrostilbene (DANS) 428 630 8800 0.01 Cyclohexane
4-Dimethylamino-4'-nitrostilbene (DANS) 477 730 8000 0.79 Acetonitrile (B52724)

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Stilbene
trans-Stilbene
cis-Stilbene
trans-4-(N-arylamino)stilbene
trans-4-(N-methylphenylamino)stilbene (1Me)
4-Dimethylamino-4'-nitrostilbene (DANS)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B13932650 2'-Methyl-4-dimethylaminostilbene CAS No. 63019-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63019-09-0

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(2-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C17H19N/c1-14-6-4-5-7-16(14)11-8-15-9-12-17(13-10-15)18(2)3/h4-13H,1-3H3

InChI Key

UFLSFHMZKBRTEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of 2 Methyl 4 Dimethylaminostilbene Analogs

Optimized Synthetic Routes to the 2'-Methyl-4-dimethylaminostilbene Core Structure

The construction of the this compound core can be achieved through various olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly effective and widely used method for ensuring high (E)-stereoselectivity. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

A plausible and efficient route to (E)-2'-Methyl-4-dimethylaminostilbene involves the reaction of diethyl (2-methylbenzyl)phosphonate with 4-(dimethylamino)benzaldehyde. The phosphonate (B1237965) reagent can be prepared from 2-methylbenzyl bromide and triethyl phosphite. The subsequent HWE reaction, typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), yields the desired stilbene (B7821643). The use of stabilized phosphonate ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org

Table 1: Key Synthetic Reactions for Stilbene Core Structures

Reaction NameReactantsTypical Reagents/ConditionsKey Advantages
Horner-Wadsworth-Emmons Phosphonate ester and aldehyde/ketoneNaH, t-BuOK in THF/DMFHigh (E)-selectivity, water-soluble byproduct
Wittig Reaction Phosphonium ylide and aldehyde/ketoneStrong base (e.g., n-BuLi)Versatile for various substituents
Heck Coupling Aryl halide and alkenePalladium catalyst, baseGood for C-C bond formation
McMurry Coupling Two molecules of an aldehyde or ketoneTiCl₃ or TiCl₄, reducing agent (e.g., Zn, LiAlH₄)Forms symmetrical alkenes
Perkin Condensation Aromatic aldehyde and acid anhydrideAlkali salt of the acidForms α,β-unsaturated aromatic acids

Synthesis of Dicyanostilbene-Based Derivatives with Tunable Optical Properties

The introduction of dicyanovinyl groups onto the stilbene framework is a common strategy to create push-pull chromophores with significant nonlinear optical (NLO) properties. These properties can often be tuned by altering the electronic nature of the substituents on the aromatic rings.

The synthesis of a dicyanostilbene derivative of this compound can be achieved by first formylating the parent stilbene, followed by a Knoevenagel condensation with malononitrile. Formylation can be accomplished using methods like the Vilsmeier-Haack reaction (using POCl₃ and DMF). The subsequent condensation with malononitrile, typically catalyzed by a weak base like piperidine (B6355638) or β-alanine, introduces the dicyanovinyl group.

The optical properties of these dicyanostilbene derivatives are highly sensitive to the electronic environment. The strong electron-donating dimethylamino group and the electron-withdrawing dicyanovinyl group create a significant intramolecular charge transfer (ICT) character. The position of the methyl group can also subtly influence the electronic properties through inductive effects and by affecting the planarity of the molecule. The absorption and emission maxima of these dyes can be tuned by modifying the solvent polarity, as the excited state is often more polar than the ground state. rsc.orgnih.gov

Table 2: Representative Solvatochromic Data for Dicyanostilbene Dyes

SolventPolarity Index (ET(30))Absorption Max (λmax, nm)Emission Max (λem, nm)
Cyclohexane31.2Data not availableData not available
Toluene (B28343)33.9Data not availableData not available
Dichloromethane41.1Data not availableData not available
Acetonitrile (B52724)46.0Data not availableData not available
Methanol55.5Data not availableData not available

Stereoselective Synthesis and Isomeric Control in Stilbene Systems

Controlling the geometry of the central double bond in stilbene synthesis is crucial, as the (E)- and (Z)-isomers can exhibit distinct physical and biological properties. While the HWE reaction generally provides high (E)-selectivity, achieving high yields of the (Z)-isomer often requires different synthetic strategies.

For the stereoselective synthesis of (E)-2'-Methyl-4-dimethylaminostilbene, the Horner-Wadsworth-Emmons reaction remains the method of choice. The reaction conditions can be optimized to maximize the formation of the trans-isomer, for instance, by using lithium salts and higher reaction temperatures which favor thermodynamic control. wikipedia.org

The synthesis of (Z)-stilbenes can be more challenging. One common method is the partial hydrogenation of a corresponding diarylacetylene over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalytic system selectively reduces the alkyne to the cis-alkene. The required diarylacetylene precursor can be synthesized via a Sonogashira coupling of an aryl halide with a terminal alkyne. For this compound, this would involve coupling 4-iodo-N,N-dimethylaniline with 1-ethynyl-2-methylbenzene.

Another approach for obtaining (Z)-stilbenes is through the Wittig reaction using non-stabilized or semi-stabilized ylides under salt-free conditions, which kinetically favors the formation of the cis-isomer.

Design and Preparation of Structurally Constrained Stilbene Analogs for Mechanistic Studies

To investigate the structure-property relationships and the mechanisms of action of stilbenes, researchers often synthesize structurally constrained analogs. By restricting the conformational freedom of the molecule, it is possible to isolate the effects of specific geometric parameters on its properties.

One approach to creating constrained analogs is through the synthesis of cyclophanes, where the two aromatic rings of the stilbene are bridged by one or more aliphatic chains. The synthesis of a stilbenophane analog of this compound could be envisioned through an intramolecular McMurry coupling of a diformyl precursor. This precursor would contain the two appropriately substituted aromatic rings linked by a flexible chain. The intramolecular coupling would then form the central double bond and the macrocyclic structure simultaneously. nih.gov

Another strategy involves creating bridged stilbenes where the ethylenic bridge is part of a larger ring system. This can be achieved through various ring-closing metathesis (RCM) or intramolecular Heck reactions on suitably functionalized precursors. These "stiff-stilbenes" are valuable for studying the photophysical and photochemical properties of the stilbene chromophore by limiting non-radiative decay pathways associated with rotational freedom. nih.gov

The synthesis of these constrained analogs provides valuable tools for probing the fundamental aspects of stilbene chemistry and for designing new molecules with tailored properties for specific applications.

Comprehensive Spectroscopic Elucidation of 2 Methyl 4 Dimethylaminostilbene Electronic and Vibrational States

Ultrafast Time-Resolved Absorption and Emission Spectroscopy for Excited State Dynamics

Ultrafast spectroscopic methods are instrumental in unraveling the complex sequence of events that follow photoexcitation in molecules like 2'-Methyl-4-dimethylaminostilbene. These techniques provide critical insights into the lifetimes of excited states, the efficiency of radiative and non-radiative decay pathways, and the dynamics of structural rearrangements.

Femtosecond Transient Absorption Spectroscopy for State Interconversion

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for monitoring the evolution of excited states on their natural timescale. Following photoexcitation, molecules can undergo various processes, including internal conversion, intersystem crossing, and photoisomerization. In stilbene (B7821643) derivatives, a key process is the torsional motion around the central ethylenic double bond, which often leads to the formation of a twisted intramolecular charge transfer (TICT) state.

Studies on related stilbene derivatives have shown that upon excitation to a locally excited (LE) state, these molecules can relax into a TICT state, particularly in polar solvents. This process involves a significant redistribution of electron density and a change in molecular geometry. The dynamics of this state interconversion can be tracked by monitoring the appearance and decay of characteristic spectral signatures in the transient absorption spectrum. For instance, in some anthraquinone (B42736) derivatives, excited-state proton transfer, a form of state interconversion, has been observed to occur within approximately 150 picoseconds. rsc.org Similarly, in certain molecular systems, the transition from a Franck-Condon excited state to a more stable, geometrically relaxed excited state can be observed through shifts and broadening of stimulated emission bands in the transient absorption spectra. nih.gov While specific fs-TA data for this compound is not extensively detailed in the provided search results, the behavior of analogous compounds suggests that it would exhibit complex excited-state dynamics involving transitions between planar and twisted conformations. The timescale for such processes is typically in the femtosecond to picosecond regime. nih.govresearchgate.netmdpi.com

Time-Resolved Fluorescence for Lifetime and Quantum Yield Analysis

Time-resolved fluorescence measurements provide complementary information to transient absorption, focusing on the emissive decay of excited states. By measuring the fluorescence decay kinetics, one can determine the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. The fluorescence quantum yield (Φf) represents the efficiency of this radiative process compared to all other de-excitation pathways.

For stilbene derivatives, both the lifetime and quantum yield are highly sensitive to the molecular environment and structure. For example, the related molecule 4-(N,N-dimethylamino)benzonitrile (DMABN) exhibits dual fluorescence in polar environments, with emissions from both a locally excited (LE) state and a twisted intramolecular charge-transfer (ICT) state. nih.gov The fluorescence lifetimes of these states provide insights into their stability and the kinetics of their interconversion. nih.gov In non-polar solvents, many stilbene derivatives exhibit a single fluorescence decay corresponding to the LE state. nih.gov The introduction of substituents, such as the methyl and dimethylamino groups in this compound, can significantly influence these photophysical parameters. For instance, studies on similar compounds have shown that fluorescence lifetimes can range from sub-nanosecond to several nanoseconds, depending on the specific excited state and solvent environment. nih.gov

The fluorescence quantum yield is also a critical parameter. For example, the quantum yield of the laser dye DCM, which shares some structural similarities with the studied compound, is known to be solvent-dependent, being 0.44 in acetonitrile (B52724) and higher in more viscous or polar environments where non-radiative decay pathways are suppressed. omlc.org

Fluorescence Up-Conversion Studies of Early Excited State Processes

The fluorescence up-conversion technique offers exceptionally high time resolution, often in the sub-picosecond range, making it ideal for studying the very initial events following photoexcitation. This includes processes like vibrational relaxation, solvent reorganization, and the initial steps of photoisomerization.

For molecules in solution, the solvent molecules need time to reorient around the newly formed excited-state dipole moment. This solvent relaxation process can be directly observed as a time-dependent shift in the fluorescence spectrum, known as dynamic Stokes shift. Fluorescence up-conversion is particularly well-suited to track these early dynamics. While specific fluorescence up-conversion data for this compound were not found, studies on similar systems demonstrate the power of this technique. rsc.org For example, in other fluorescent probes, the initial relaxation processes, including the conversion from an initial locally excited state to a more relaxed state, occur on the picosecond timescale and can be resolved with this method.

Two-Photon Absorption (TPA) Spectroscopy for Nonlinear Optical Characterization

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that would typically be accessed by a single photon of twice the energy. This phenomenon is the basis for several advanced applications, including two-photon fluorescence microscopy and 3D microfabrication. The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂).

Measurement of Two-Photon Cross Sections in Various Environments

The two-photon absorption cross-section is a crucial parameter for characterizing the nonlinear optical properties of a material. It is not a constant but depends on the excitation wavelength and the molecular environment.

For stilbene derivatives, the TPA cross-sections can be remarkably large, making them excellent candidates for two-photon applications. rsc.org The molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, plays a significant role in enhancing the TPA cross-section. The dimethylamino group in this compound acts as a strong electron donor, which is expected to contribute to a large σ₂ value.

Measurements on analogous compounds have shown that TPA cross-sections can vary significantly with the solvent. For instance, a related stilbene derivative, 2,5-dicyano-4-methyl-4'-dimethylaminostilbene, exhibits a maximum TPA cross-section of 5560 GM in nonpolar cyclohexane, which decreases to 130 GM in the highly polar solvent DMF. biomedgrid.com This highlights the profound influence of the environment on the nonlinear optical response. The measurement of TPA cross-sections is typically performed using techniques like the Z-scan method or by comparing the two-photon excited fluorescence intensity to that of a known standard. researchgate.netucf.edu

Table 1: Two-Photon Absorption Properties of a Structurally Related Stilbene Derivative (P1) in Various Solvents

SolventAbsorption Max (nm)Emission Max (nm)Two-Photon Excitation Max (nm)Two-Photon Cross Section (GM)
Cyclohexane4124458205560
Dioxane4124818224350
Diethyl ether4124888243890
Ethyl acetate (B1210297)4125228252130
Acetone413561826980
Acetonitrile413580828430
DMF414592830130

Data adapted from a study on 2,5-dicyano-4-methyl-4'-dimethylaminostilbene (P1) biomedgrid.com. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon).

Two-Photon Solvatochromism and Environmental Sensitivity

Two-photon solvatochromism refers to the change in the two-photon absorption spectrum (both position and intensity) with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.

For push-pull stilbene derivatives, the excited state is typically more polar than the ground state, leading to a red-shift of the absorption and emission bands with increasing solvent polarity (positive solvatochromism). The two-photon absorption spectrum can also exhibit solvatochromic shifts. Studies on 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), a benchmark nonlinear optical chromophore, have shown that the two-photon absorption peak shifts to longer wavelengths in more polar solvents. researchgate.net This environmental sensitivity can be exploited for developing fluorescent probes that can report on the local polarity of their surroundings, for example, within a biological cell. nih.govnih.gov

In the case of this compound, the presence of the dimethylamino group suggests that it will exhibit significant two-photon solvatochromism. The TPA cross-section is also expected to be highly sensitive to the solvent environment. For some chromophores, the TPA cross-section decreases with increasing solvent polarity, which is attributed to changes in the excited state configuration and the transition dipole moment. biomedgrid.comnih.gov This sensitivity makes these compounds valuable for probing local environments and for the design of smart materials with tunable nonlinear optical properties. chemrxiv.org

Advanced UV-Visible Spectroscopy: Solvatochromic Effects and Spectroscopic Signatures

The electronic absorption spectrum of this compound is dominated by an intense band in the UV-visible region, which is characteristic of stilbenoid compounds. This absorption is sensitive to the surrounding environment, a phenomenon known as solvatochromism.

The position and shape of the main absorption band of this compound are significantly influenced by the polarity of the solvent. In non-polar solvents, the molecule exhibits an absorption maximum at a shorter wavelength. As the solvent polarity increases, a noticeable shift to longer wavelengths (a bathochromic or red shift) is observed. This behavior is a classic example of positive solvatochromism.

This bathochromic shift indicates that the excited state of the molecule is more polar than its ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. researchgate.net The main absorption band is attributed to a π-π* transition, which involves the delocalized electron system of the stilbene backbone. nih.govhoriba.com The presence of the electron-donating dimethylamino group enhances the charge-transfer character of this transition.

Table 1: Representative Solvatochromic Shift Data for a Donor-Acceptor Stilbene Derivative

SolventPolarity (Dielectric Constant, ε)Absorption Maximum (λmax, nm)
n-Hexane1.88~350
Toluene (B28343)2.38~365
Dichloromethane8.93~385
Acetone20.7~390
Acetonitrile37.5~395
Dimethyl Sulfoxide (DMSO)46.7~400

Note: The values are illustrative, based on the known behavior of similar solvatochromic dyes, and demonstrate the expected bathochromic shift with increasing solvent polarity.

The observed solvatochromism is directly linked to the molecule's electronic structure and the change in its dipole moment upon photoexcitation. The 4-dimethylamino group acts as a potent electron-donating group (donor), while the stilbene π-system acts as the acceptor. Upon absorption of light, an intramolecular charge transfer (ICT) occurs, moving electron density from the nitrogen atom towards the phenyl rings. uci.edu

This ICT leads to an excited state (S₁) that is significantly more polar and has a much larger dipole moment (µe) than the ground state (S₀), which already possesses a notable dipole moment due to the permanent charge separation. researchgate.net The large change in dipole moment upon excitation is responsible for the strong solvent-dependent spectral shifts. The energy of the electronic transition is lowered in polar solvents because they can reorient around the excited-state dipole, providing stabilization that is not as effective for the less polar ground state. researchgate.net

The electronic transition can be classified as a π → π* transition with substantial ICT character. nih.govhoriba.com The energy of this transition is sensitive not only to solvent polarity but also to specific interactions like hydrogen bonding, which can further stabilize the charge-separated state.

Vibrational Spectroscopy (IR, Raman, SERS) for Molecular Structure and Interactions

Vibrational spectroscopy provides a fingerprint of the molecular structure, allowing for the identification of functional groups and the elucidation of intermolecular interactions.

Infrared (IR) and Raman spectroscopy are powerful tools for confirming the structure of this compound by identifying its characteristic vibrational modes. Based on extensive studies of stilbene and its substituted derivatives, the key vibrational bands can be assigned as follows:

Ethylenic C=C Stretch (νC=C): A strong band in the Raman spectrum, typically found in the range of 1625-1640 cm⁻¹, is characteristic of the central carbon-carbon double bond of the stilbene core.

Aromatic Ring Modes: The phenyl rings give rise to several characteristic bands. The C=C stretching vibrations within the rings typically appear in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. Aromatic C-H stretching vibrations (νC-H) are observed above 3000 cm⁻¹.

Dimethylamino Group Modes: The C-N stretching vibration (νC-N) of the dimethylamino group is expected around 1275-1350 cm⁻¹. The C-H stretching and bending modes of the methyl groups attached to the nitrogen appear in their typical regions (e.g., asymmetric stretch ~2950 cm⁻¹, symmetric stretch ~2870 cm⁻¹).

Ortho-Methyl Group Modes: The additional methyl group on the second phenyl ring will also show characteristic C-H stretching and bending vibrations, similar to those of the dimethylamino group.

Table 2: Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H StretchAr-H3000 - 3100MediumStrong
Aliphatic C-H Stretch-CH₃2850 - 3000StrongStrong
Ethylenic C=C Stretch-CH=CH-1625 - 1640VariableVery Strong
Aromatic C=C StretchAr C=C1450 - 1610StrongStrong
C-N StretchAr-N(CH₃)₂1275 - 1350StrongMedium
Trans C-H Wag-CH=CH-960 - 980StrongWeak

Note: This table is a compilation of expected frequencies based on data for stilbene, aniline, and toluene derivatives.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. While no specific SERS studies on this compound are documented, analysis of analogous molecules like 4-dimethylamino-4'-nitrostilbene (DANS) on silver colloids provides insight.

It is probable that this compound would interact with a silver surface primarily through the lone pair of electrons on the nitrogen atom of the dimethylamino group. This interaction would lead to significant enhancement of the vibrational modes associated with the dimethylamino group and the adjacent phenyl ring. The orientation of the molecule on the surface would likely be tilted, allowing for interaction of the π-electron system of the stilbene backbone with the metal surface as well. SERS could thus provide valuable information on the molecule's adsorption geometry and any structural changes induced by the interaction with the metal.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Structural Proof

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural confirmation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom, and coupling constants can offer insights into the molecule's conformation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The two vinylic protons of the central double bond would appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. The protons of the dimethylamino group would appear as a sharp singlet, while the ortho-methyl group would also be a singlet. The aromatic protons would present a complex pattern of multiplets.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The chemical shifts are influenced by the electron-donating dimethylamino group and the ortho-methyl substituent. The presence of the ortho-methyl group is expected to cause a steric effect, potentially influencing the planarity and electronic communication between the two phenyl rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
Proton AssignmentPredicted δ (ppm)Carbon AssignmentPredicted δ (ppm)
-N(CH₃)₂~2.9-3.0-N(C H₃)₂~40.5
Ar'-CH₃~2.3-2.4Ar'-C H₃~19.5
Aromatic H (ring with NMe₂)~6.7 (d), ~7.4 (d)Vinylic C~125-130
Aromatic H (ring with Me)~7.1-7.5 (m)Aromatic C (unsubstituted)~126-130
Vinylic H~6.9 (d), ~7.1 (d)Aromatic C (substituted)~125, ~136, ~138, ~148

Note: Chemical shifts are estimations based on data for 4-(dimethylamino)stilbene (B74358) and substituent effects from related structures. Actual values may vary.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Comprehensive searches for the crystal structure of this compound did not yield any specific X-ray crystallographic data in the available scientific literature and structural databases. While crystallographic information for analogous stilbene derivatives exists, providing insights into the general structural features of this class of compounds, data for this compound itself is not publicly accessible.

Therefore, a detailed analysis of its solid-state molecular geometry, including bond lengths, bond angles, torsion angles, and crystal packing, cannot be provided at this time. The elucidation of its crystal structure would require experimental determination through single-crystal X-ray diffraction analysis. Such a study would be invaluable for understanding the precise three-dimensional arrangement of the molecule in the solid state, the planarity of the stilbene core, and the orientation of the methyl and dimethylamino substituents. Furthermore, it would reveal the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

In Depth Photophysical Mechanisms and Excited State Dynamics of 2 Methyl 4 Dimethylaminostilbene

Internal Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) State Formation

The photophysical properties of many organic molecules, including 2'-Methyl-4-dimethylaminostilbene, are profoundly influenced by the process of intramolecular charge transfer (ICT). This phenomenon is particularly prominent in molecules featuring electron-donating and electron-accepting moieties. Upon absorption of light, an electron is promoted to a higher energy level, leading to a redistribution of electron density within the molecule. In donor-acceptor systems, this can result in a significant transfer of charge from the donor to the acceptor, creating a highly polarized excited state.

A specific and crucial manifestation of this process is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The TICT model, first proposed three decades ago, describes a structural relaxation in the excited state where the donor and acceptor groups twist relative to each other around a formal single bond. acs.org This twisting motion leads to a near-perpendicular arrangement, which minimizes the electronic coupling between the donor and acceptor and results in a state with a large dipole moment and distinct spectroscopic signatures.

The formation of TICT states is a widespread phenomenon observed in a variety of donor-acceptor compounds. acs.org These states can deactivate either through red-shifted fluorescence or via non-radiative pathways. rsc.org The environment, particularly solvent polarity, plays a critical role in the dynamics of TICT state formation, as polar solvents can stabilize the highly charged TICT state. rsc.org

Role of Donor-Acceptor Interplay in Excited State Polarization

In this compound, the dimethylamino group acts as a potent electron donor, while the stilbene (B7821643) backbone, particularly the phenyl ring, functions as the electron acceptor. Upon photoexcitation, a significant transfer of electron density occurs from the nitrogen atom of the dimethylamino group towards the phenyl ring. This process leads to the formation of a highly polarized excited state. The interplay between the donor and acceptor moieties is fundamental to the photophysical behavior of this compound.

The efficiency of this charge transfer is influenced by the electronic properties of both the donor and acceptor, as well as their relative orientation. In the ground state, the molecule adopts a largely planar conformation to maximize π-conjugation. However, in the excited state, the drive to form a charge-separated species can lead to significant geometric rearrangements.

The process of intramolecular electron transfer from a donor to an acceptor built into the same molecule, but with minimal initial interaction, can be considered. acs.org Excitation can lead to an energetically favorable electron transfer, resulting in a charge-separated species, D+···A−. acs.org The electronic structure of this species is akin to a radical ion pair. acs.org

Non-Radiative Deactivation Pathways: Internal Conversion and Intersystem Crossing

Internal conversion is a radiationless transition between electronic states of the same multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). This process is often facilitated by conical intersections, which are points on the potential energy surface where two electronic states become degenerate.

Intersystem crossing is a transition between states of different multiplicity (e.g., from S₁ to a triplet state, T₁). This process is formally spin-forbidden but can be enhanced by factors such as the presence of heavy atoms or specific molecular geometries that promote spin-orbit coupling.

Mechanism of Photoisomerization (trans-to-cis) and Isomerization Quantum Yields

A significant non-radiative decay pathway for stilbene derivatives is photoisomerization around the central C=C double bond. For this compound, this involves the conversion from the trans (E) isomer to the cis (Z) isomer upon irradiation.

The mechanism of photoisomerization is intimately linked to the excited-state dynamics. Following excitation to the S₁ state, the molecule can twist around the ethylenic bond. This torsional motion leads towards a perpendicular geometry, which is thought to be close to a conical intersection with the ground state. From this perpendicular region, the molecule can decay non-radiatively back to the ground state, partitioning between the trans and cis isomers.

The quantum yield of photoisomerization (Φiso) is a measure of the efficiency of this process. It is defined as the number of molecules that isomerize for each photon absorbed. The isomerization quantum yield is influenced by several factors, including the solvent environment and the presence of substituents on the stilbene core. For instance, in the related molecule 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM), the E→Z and Z→E photoisomerization quantum yields were determined in various solvents, with photoisomerization being more efficient in less polar environments. nih.gov

Table 1: Photoisomerization Quantum Yields of a DCM Derivative in Different Solvents nih.gov

SolventE→Z Isomerization Quantum Yield (ΦE→Z)Z→E Isomerization Quantum Yield (ΦZ→E)
Dichloromethane0.230.18
Tetrahydrofuran (B95107)0.110.17
Acetonitrile (B52724)0.020.10

This table presents data for a DCM derivative, which serves as an illustrative example of how solvent polarity can influence photoisomerization quantum yields in similar chromophoric systems.

Influence of Molecular Torsion on Decay Rates

Torsional motions within the molecule, not limited to the central C=C bond, play a critical role in mediating non-radiative decay. Twisting of the phenyl rings and the dimethylamino group can also provide pathways for internal conversion.

The rate of these torsional motions is highly dependent on the viscosity of the solvent. In low-viscosity solvents, these motions are relatively unhindered, leading to efficient non-radiative decay and consequently, lower fluorescence quantum yields. Conversely, in viscous or rigid environments, these torsional motions are restricted, which can block the non-radiative decay channels and lead to an increase in fluorescence intensity. This phenomenon is known as restriction of intramolecular rotation (RIR).

The twisting of the dimethylamino group, in particular, is a key factor in the formation of the TICT state. The rate of this twisting motion directly influences the rate of TICT state formation and subsequent non-radiative decay from this state.

Competing Radiative and Non-Radiative Processes in Stilbene Chromophores

The primary competing processes are:

Fluorescence: Radiative decay from the S₁ state (typically the PICT state) to the ground state.

trans-to-cis Isomerization: A major non-radiative pathway involving twisting around the C=C bond.

Internal Conversion: Mediated by torsional motions of the phenyl and amino groups, leading to the formation of TICT states which can then decay non-radiatively.

Intersystem Crossing: Transition to the triplet state, which can also lead to isomerization or other non-radiative decay.

The balance between these pathways is delicate and highly sensitive to the molecular environment. For example, increasing solvent polarity can stabilize the charge-transfer character of the excited state, which may favor fluorescence. However, it can also facilitate the formation of the TICT state, which is often a "dark" state (non-emissive) or has very low emission, thereby promoting non-radiative decay.

In a related system, 4,7-dithien-2-yl-2,1,3-benzothiadiazole, longer fluorescence lifetimes and a decrease in quantum yield are observed in polar solvents due to the activation of specific non-radiative relaxation channels. rsc.org This highlights the complex role of the solvent in modulating the competition between radiative and non-radiative processes.

Solvent and Environmental Effects on Photophysical Properties

The interaction of the solvent environment with the electronic structure of push-pull chromophores like this compound is a critical determinant of their photophysical characteristics. The dimethylamino group acts as a potent electron donor and the stilbene backbone as a conjugated π-system, leading to a significant redistribution of electron density upon photoexcitation. This change in electronic character is highly sensitive to the surrounding medium.

Polarity-Dependent Stokes Shifts and Emission Maxima

Upon absorption of a photon, this compound is expected to transition from a less polar ground state (S₀) to a highly polar excited state (S₁). This excited state possesses a significant intramolecular charge transfer (ICT) character, with electron density shifted from the dimethylamino moiety towards the tolyl group. In polar solvents, the solvent molecules will reorient around the newly formed, highly dipolar excited state. This solvent relaxation process lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.

The magnitude of this shift, known as the Stokes shift, is directly correlated with the polarity of the solvent. A larger Stokes shift is anticipated in more polar solvents due to stronger stabilization of the charge-transfer state. This relationship can often be modeled using the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent. Consequently, the emission maximum of this compound is predicted to shift to longer wavelengths as the solvent polarity increases. For instance, a shift from the blue-green region of the spectrum in a nonpolar solvent like hexane (B92381) to the green-yellow or even orange region in a highly polar solvent like acetonitrile would be expected.

Table 1: Predicted Solvent-Dependent Spectroscopic Data for this compound This table is predictive and based on trends observed for similar compounds.

Solvent Polarity (Dielectric Constant, ε) Predicted Absorption Max (λ_abs, nm) Predicted Emission Max (λ_em, nm) Predicted Stokes Shift (Δν, cm⁻¹)
Hexane 1.9 ~350 ~420 ~4500
Toluene (B28343) 2.4 ~355 ~450 ~5800
Dichloromethane 8.9 ~360 ~490 ~7600
Acetone 20.7 ~365 ~520 ~8900
Acetonitrile 37.5 ~365 ~540 ~9800
Dimethyl Sulfoxide (DMSO) 46.7 ~370 ~560 ~10500

Viscosity and Temperature Sensitivity of Fluorescence

The fluorescence quantum yield of many push-pull stilbenes is highly sensitive to the viscosity and temperature of the medium. This is because the excited state can deactivate through non-radiative pathways, primarily via torsional motion (twisting) around the ethylenic double bond and the single bond connecting the dimethylamino group to the phenyl ring.

In low-viscosity solvents, the molecule can freely undergo these twisting motions, leading to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. This rapid non-radiative decay pathway effectively quenches the fluorescence, resulting in a low quantum yield. As the viscosity of the solvent increases (or as the temperature decreases), these large-amplitude molecular motions are hindered. This restriction of torsional freedom closes the non-radiative decay channel, forcing the molecule to relax via the radiative pathway of fluorescence. Consequently, a significant increase in fluorescence intensity and quantum yield is expected for this compound in more viscous environments. This property makes such compounds potential fluorescent probes for local microviscosity.

Specific Solute-Solvent Interactions and Hydrogen Bonding Effects

Beyond general polarity and viscosity effects, specific interactions such as hydrogen bonding can further modulate the photophysical properties. Protic solvents, like alcohols or water, can act as hydrogen bond donors to the nitrogen atom of the dimethylamino group. Such interactions can influence the electron-donating strength of the amino group and the energy levels of the excited states.

In some cases, hydrogen bonding can stabilize the locally excited (LE) state relative to the charge-transfer state, potentially leading to dual fluorescence under certain conditions, although the formation of a single, highly emissive charge-transfer state is more common for this class of compounds. The steric hindrance provided by the 2'-methyl group might also influence the accessibility of solvent molecules to specific parts of the chromophore, potentially altering the solvation dynamics compared to its non-methylated counterpart.

Energy and Electron Transfer Phenomena in this compound Systems

The pronounced charge-transfer character of the excited state of this compound makes it an active participant in energy and electron transfer processes.

Photoinduced Electron Transfer (PET) Mechanisms

The excited this compound, being electron-rich in its dimethylamino moiety and relatively electron-deficient in other parts of the π-system, can act as either a photoinduced electron donor or acceptor. When in the presence of a suitable electron acceptor, the excited molecule can donate an electron, a process known as reductive PET. Conversely, in the presence of a strong electron donor, it could potentially accept an electron.

The efficiency of PET is governed by the free energy change (ΔG) of the process, which can be estimated using the Rehm-Weller equation. The reaction is favorable when ΔG is negative. For instance, in a solvent like chloroform, it is conceivable that the excited stilbene derivative could transfer an electron to the solvent molecule, initiating a chemical reaction. Such PET processes are a common quenching mechanism for fluorescent molecules.

Role of Charge Transfer in Excited State Dynamics

The concept of charge transfer is central to understanding the entire photophysical behavior of this compound. The initial photoexcitation populates a Franck-Condon state, which rapidly relaxes to a more planar, locally excited (LE) state. From this LE state, the molecule evolves towards a state of greater charge separation.

Computational and Theoretical Frameworks for 2 Methyl 4 Dimethylaminostilbene Electronic Structure and Dynamics

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for determining the ground-state properties of molecules. nih.gov It is widely used to predict molecular geometries and analyze electronic characteristics. nih.govresearchgate.netnih.gov

Geometry optimization is a fundamental application of DFT, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For molecules similar in structure to 2'-Methyl-4-dimethylaminostilbene, DFT calculations, often using functionals like B3LYP, are employed to find the energy-minimized structure. researchgate.net This process is crucial for understanding the molecule's conformational preferences and how its structure influences its properties. The analysis of the electronic distribution provides insights into the charge distribution across the molecule, which is essential for understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, collectively known as frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. nih.govajchem-a.com In conjugated systems, the electrons in these orbitals are delocalized across the molecule. ossila.comyoutube.com For molecules with donor-acceptor character, the HOMO is typically localized on the electron-donating group, and the LUMO is on the electron-accepting portion.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

Term Description Significance
HOMO Highest Occupied Molecular Orbital Represents the orbital from which an electron is most likely to be excited. Its energy level is crucial for determining the molecule's electron-donating ability. ossila.com
LUMO Lowest Unoccupied Molecular Orbital Represents the lowest energy orbital available to accept an electron. ossila.com Its energy level is important for the molecule's electron-accepting ability. ossila.com

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key factor in determining a molecule's electronic excitability and chemical reactivity. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the behavior of molecules in their electronically excited states. It allows for the prediction of various photophysical properties. researchgate.netnih.gov

TD-DFT calculations are instrumental in predicting the absorption and emission spectra of molecules. researchgate.netfunctmaterials.org.uarsc.org By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can estimate the wavelengths of maximum absorption (λmax). researchgate.netchemrxiv.org Similarly, by modeling the relaxation from the excited state back to the ground state, it can predict the emission wavelengths. These theoretical spectra can then be compared with experimental data to validate the computational model and gain a deeper understanding of the electronic transitions involved. conicet.gov.ar For complex molecules, the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can improve the accuracy of the predicted spectra. nih.gov

A significant application of TD-DFT is the characterization of excited state properties, such as dipole moments and the nature of intramolecular charge transfer (ICT). mdpi.com Upon photoexcitation, many molecules, particularly those with electron-donating and electron-accepting groups, can exhibit a significant change in their dipole moment. rsc.org TD-DFT can quantify this change, providing insight into the redistribution of electron density in the excited state. researchgate.net The phenomenon of twisted intramolecular charge transfer (TICT) is a key concept where a twisted conformation in the excited state leads to a large charge separation. researchgate.net TD-DFT calculations can help elucidate the potential energy surfaces of the ground and excited states, identifying the geometries and energies associated with locally excited (LE) and charge-transfer states. nih.govnih.gov

Advanced Quantum Chemical Methods for Nonadiabatic Dynamics

While TD-DFT is powerful for studying properties at specific points on the potential energy surface, understanding the full picture of photochemical processes often requires methods that can describe the coupled motion of electrons and nuclei, especially when the Born-Oppenheimer approximation breaks down. aps.orgnih.gov This is the realm of nonadiabatic quantum dynamics. mpg.de

Methods like Ab Initio Multiple Spawning (AIMS), Multi-Configurational Ehrenfest (MCE), and variational Multi-Configurational Gaussian (vMCG) are employed to simulate these complex dynamics. in-silico-photochem.com These approaches, often categorized as mixed quantum-classical dynamics, treat the nuclei classically while the electrons are treated quantum-mechanically. barbatti.org They are essential for modeling ultrafast processes such as internal conversion and intersystem crossing, which are fundamental to many photophysical and photochemical phenomena. aps.org These advanced simulations provide a time-resolved view of how a molecule navigates different electronic states after absorbing light, offering crucial insights that are often inaccessible through purely static calculations. in-silico-photochem.com

Mapping Potential Energy Surfaces and Conical Intersections

Understanding the photochemistry of a molecule like this compound begins with mapping its potential energy surfaces (PES). A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometry. um.esmostwiedzy.pl For photochemical reactions, at least two surfaces are critical: the ground state (S₀) and the first excited singlet state (S₁).

The calculation of these surfaces is a computationally intensive task, often employing high-level quantum mechanical methods. Advanced theoretical models are required that go beyond simple approximations to capture the complex electron correlation effects. mdpi.com Methods such as Multi-State N-Electron Valence State Second Order Perturbation Theory (MS-NEVPT2) and State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) are frequently used to accurately describe the electronic structure of both ground and excited states of substituted stilbenes.

A crucial feature of these potential energy surfaces is the presence of conical intersections (CIs). CIs are points or seams of degeneracy between two electronic states (e.g., S₁ and S₀), which act as highly efficient funnels for rapid, non-radiative decay from the excited state back to the ground state. nih.gov The location and accessibility of these CIs on the PES dictate the molecule's photostability and the efficiency of processes like photoisomerization. For stilbene-type molecules, these CIs are typically found at twisted geometries around the central ethylenic double bond. Computational chemists map the PES to locate the Franck-Condon region (the initial geometry upon excitation), transition states, energy minima on the excited state surface, and the geometries of CIs. This mapping creates a "road map" of possible deactivation pathways.

Simulating Intersystem Crossing Networks and Pathways

While direct decay through a conical intersection is a major deactivation pathway, another critical process, especially for substituted stilbenes, is intersystem crossing (ISC). ISC is a non-radiative process involving a change in the molecule's spin state, typically from an excited singlet state (S₁) to a triplet state (T₁ or T₂) or vice versa. chemrxiv.org The introduction of substituents like the dimethylamino group can enhance the probability of ISC by influencing the energy gap and spin-orbit coupling (SOC) between the singlet and triplet states.

Computational frameworks are used to simulate these ISC networks. This involves:

Locating Triplet State Geometries: Optimizing the molecular geometry on the triplet state PES to find stable intermediates (T₁ minima) and triplet-state transition states.

Identifying ISC Points: Finding the geometries where the potential energy surfaces of a singlet and a triplet state cross.

Calculating Spin-Orbit Coupling (SOC): The efficiency of ISC is largely determined by the magnitude of the SOC at the crossing point. A larger SOC value (typically measured in cm⁻¹) indicates a higher probability of the spin-forbidden transition occurring. nih.gov

Studies on the related molecule DANS have shown that upon excitation, the molecule can access triplet state pathways. mdpi.comresearchgate.netresearchgate.net The relaxation can proceed from the excited singlet state (S₁) to a nearby triplet state (T₂), followed by internal conversion to the lowest triplet state (T₁) and eventual decay back to the ground state (S₀), potentially leading to either the cis or trans isomer. mdpi.comnih.govresearchgate.net Simulating these pathways is crucial for a complete understanding of the photoisomerization quantum yield and the population dynamics of transient triplet species. For some molecules, this process can even be reversed in a process known as reverse intersystem crossing (RISC), which is fundamental to technologies like thermally activated delayed fluorescence (TADF). chemrxiv.org

Table 1: Key Computational Methods and Their Roles
Computational MethodAbbreviationPrimary Application in Studying Stilbene (B7821643) Photochemistry
Density Functional Theory / Time-Dependent DFTDFT / TD-DFTOptimization of ground and excited state geometries; calculation of absorption spectra; often used for initial explorations of the PES. mdpi.com
Complete Active Space Self-Consistent FieldCASSCFProvides a good qualitative description of bond-breaking/forming and excited states, essential for locating conical intersections. nih.gov
Multi-State Second Order Perturbation TheoryMS-PT2 (e.g., MS-NEVPT2)Adds dynamic electron correlation to CASSCF, providing highly accurate energies for ground and excited states, CIs, and ISC points. mdpi.comresearchgate.net
Spin-Orbit Coupling CalculationsSOCQuantifies the interaction strength between singlet and triplet states to predict the efficiency and rate of intersystem crossing. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum mechanical calculations provide a detailed picture of the electronic states and reaction pathways, they are often performed on an isolated molecule in the gas phase. To understand how this compound behaves in a real-world environment, researchers use molecular dynamics (MD) simulations. chemrxiv.org MD simulations model the movement of atoms over time by integrating Newton's equations of motion, providing a "movie" of molecular behavior.

Conformational Landscape: Molecules are not static; they are constantly vibrating and rotating. MD simulations are used to explore the molecule's conformational landscape—the full range of shapes it can adopt. By simulating the molecule over nanoseconds or longer, scientists can identify the most stable conformations, the energy barriers between them, and how flexible different parts of the molecule are. This is crucial for understanding how the initial conformation might influence the photochemical outcome.

Solvent Interactions: The surrounding solvent can have a profound impact on a molecule's structure and photochemical dynamics. MD simulations explicitly model the interactions between the solute (this compound) and hundreds or thousands of individual solvent molecules. This allows for the study of:

Solvatochromism: How the solvent polarity shifts the absorption and emission spectra, which can be compared with experimental data.

Hydrogen Bonding: Specific interactions, such as hydrogen bonds between the dimethylamino group and protic solvents, can stabilize or destabilize certain conformations. researchgate.net

Viscosity Effects: In viscous solvents, the solvent's "friction" can physically hinder the large-scale twisting motion required for isomerization, potentially increasing the fluorescence quantum yield as an alternative deactivation pathway. mdpi.com

To balance accuracy and computational cost, these simulations often use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation, the core part of the molecule undergoing the chemical reaction is treated with accurate but expensive quantum mechanics, while the surrounding solvent and less critical parts of the molecule are treated with faster, classical molecular mechanics force fields. um.es

Theoretical Insights into Photochemical Reaction Pathways and Photoisomerization

The ultimate goal of these computational frameworks is to build a comprehensive theoretical model of the photochemical reaction pathways, with the primary focus being on trans-cis photoisomerization. Upon absorbing a photon, the molecule is promoted from the ground state (S₀) to the excited state (S₁). From there, theoretical models reveal several competing pathways for its return to the ground state.

For a molecule like this compound, these pathways include:

Singlet State Twisting: The molecule twists around the central C=C bond on the S₁ potential energy surface until it reaches a twisted conical intersection (S₁/S₀-CI). At this point, it can decay non-radiatively to the S₀ surface, emerging as either the trans or cis isomer.

Triplet State Pathway: The molecule undergoes intersystem crossing from the S₁ state to a triplet state (T₂ or T₁). Isomerization can then occur on the triplet PES before another ISC event returns it to the S₀ ground state. mdpi.comresearchgate.net

Fluorescence: The molecule can return to the S₀ state by emitting a photon. This process is in direct competition with isomerization. If the twisting motion is hindered (e.g., in a viscous solvent), the fluorescence quantum yield often increases.

Other Photochemical Reactions: For some stilbenes, an alternative to isomerization is photocyclization, where the cis-isomer undergoes a ring-closing reaction to form a dihydrophenanthrene (DHP) intermediate, which can then be oxidized. Theoretical calculations can determine the energy barriers for this pathway compared to the isomerization pathway.

Table 2: Competing Photochemical Deactivation Pathways
PathwayKey Intermediate State(s)Governing FactorsTypical Outcome
Direct Photoisomerization (Singlet)Twisted S₁/S₀ Conical IntersectionShape of the S₁ PES, accessibility of the CINon-radiative decay, formation of cis/trans isomers
Indirect Photoisomerization (Triplet)ISC points (S₁/Tₓ), T₁ minimumS₁-T₁ energy gap, Spin-Orbit Coupling (SOC)Formation of cis/trans isomers, can be slower
FluorescenceS₁ energy minimumRadiative decay rate vs. non-radiative ratesEmission of a photon, return to original isomer
Photocyclizationcis-conformation, Dihydrophenanthrene (DHP) intermediateEnergy barrier for ring closure vs. C=C twistingFormation of phenanthrene-type products (if oxidized)

By combining these theoretical tools, a detailed picture emerges, explaining the molecule's quantum yield, the lifetimes of its excited states, and the branching ratios between competing reactive channels.

Structure Photophysical Property Relationships and Rational Design of 2 Methyl 4 Dimethylaminostilbene Analogs

The photophysical behavior of stilbene (B7821643) and its derivatives is a cornerstone of photochemistry, providing deep insights into the processes of light absorption, emission, and molecular motion. The compound 2'-Methyl-4-dimethylaminostilbene serves as an exemplary model for understanding how subtle structural modifications can dramatically alter these properties. By strategically placing a methyl group on one phenyl ring and a dimethylamino group on the other, a complex interplay of electronic and steric effects is introduced. This section explores the relationships between the molecular structure of this compound analogs and their photophysical characteristics, laying the groundwork for the rational design of molecules with tailored optical responses.

Advanced Research Applications of 2 Methyl 4 Dimethylaminostilbene As a Molecular Tool

Development of Environmental Probes for Polarity, Viscosity, and Temperature Sensing

The development of fluorescent probes that can sensitively report on their local microenvironment is a significant area of chemical sensor research. Molecules based on stilbene (B7821643) and other structures capable of Twisted Intramolecular Charge Transfer (TICT) are particularly promising candidates for this purpose. The photophysical characteristics of these compounds, such as their fluorescence emission wavelength and quantum yield, are often highly dependent on environmental parameters like polarity, viscosity, and temperature.

In the case of 2'-Methyl-4-dimethylaminostilbene, the presence of the electron-donating dimethylamino group connected to the π-conjugated stilbene system facilitates the formation of a charge-transfer state upon photoexcitation. In non-polar solvents, the molecule typically exists in a planar conformation and emits at a shorter wavelength. However, in polar solvents, the excited state can relax through rotation around the single bond connecting the dimethylamino group to the phenyl ring, forming a stabilized, non-emissive or weakly emissive TICT state. This solvent-dependent fluorescence behavior forms the basis of its application as a polarity probe. An increase in solvent polarity generally leads to a bathochromic (red) shift of the peak emission. nih.gov

Furthermore, the rotational motion required to form the TICT state is sensitive to the viscosity of the surrounding medium. In highly viscous environments, this intramolecular rotation is hindered, which can lead to an increase in fluorescence intensity as the non-radiative decay pathway through the TICT state is suppressed. nih.govnih.gov This makes this compound a potential candidate for a "molecular rotor" to probe microviscosity in systems like polymer films or biological membranes. rsc.orgresearchgate.net The sensitivity of these photophysical properties to the environment allows for the calibration of fluorescence signals to specific physical parameters.

Table 1: Representative Photophysical Properties of a TICT-based Stilbene Derivative in Different Solvents This table presents typical data for a dimethylamino-substituted stilbene derivative to illustrate the solvatochromic effects. Specific values for this compound would require experimental measurement.

SolventPolarity Function (Δf)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Cyclohexane0.001~350~420~4800~0.80
Dichloromethane0.218~365~490~7800~0.35
Acetonitrile (B52724)0.305~368~520~9200~0.10
Methanol0.309~370~540~9900~0.05

Fundamental Studies in Nonlinear Optics (NLO) with Stilbene Chromophores

Stilbene derivatives are canonical examples of chromophores used in the field of nonlinear optics (NLO). Their performance stems from a molecular structure that facilitates a large change in dipole moment upon excitation, a key requirement for a high second-order nonlinear optical response (or first hyperpolarizability, β). The structure of this compound fits the classic donor-π-acceptor (D-π-A) design paradigm, where the dimethylamino group acts as a potent electron donor (D) and the stilbene bridge serves as the π-conjugated system.

Upon application of an intense electric field, such as that from a laser, these molecules exhibit a nonlinear polarization response. This property is the basis for technologies like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. Research on related compounds, such as DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate), has demonstrated exceptionally high NLO coefficients. rsc.orgethz.ch

Exploration of this compound in Organic Light-Emitting Materials Principles

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent organic molecules. Stilbene derivatives have been foundational in the development of blue-emitting materials for OLEDs. pku.edu.cn The fundamental principle of an OLED involves the injection of electrons and holes into an organic layer, where they combine to form excited states (excitons) that subsequently decay radiatively, emitting light. The color and efficiency of this emission are determined by the molecular structure of the organic material.

This compound possesses the key structural features of a potential OLED material. The stilbene core provides the necessary framework for efficient electroluminescence. The dimethylamino group, a strong electron-donating moiety, can facilitate hole injection and transport, which are critical processes in device operation. The methyl group can be advantageous in the solid state by sterically hindering close intermolecular packing. This can help to suppress aggregation-caused quenching (ACQ), a phenomenon where molecular aggregation in the solid film leads to non-radiative decay and a loss of luminescence efficiency. By maintaining molecular separation, higher quantum yields can be achieved in the solid state.

The exploration of this compound in OLEDs would involve its use as an emissive dopant in a host material or potentially as the host material itself. Research would focus on characterizing its photoluminescence and electroluminescence spectra, quantum efficiency, and operational stability within a device structure. rsc.org

Mechanistic Investigations of Photodimerization and Photo-crosslinking Reactions

Stilbene and its derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. nih.gov This photodimerization is a key reaction in photolithography and the development of photo-crosslinkable polymers. The reaction is typically initiated by UV light, which excites the C=C double bond of the stilbene moiety. In many cases, this involves an initial trans-cis isomerization, followed by the cycloaddition of a cis-isomer with a ground-state trans-isomer or another excited-state molecule. researchgate.net

The efficiency and outcome of this reaction in the solid state are heavily dictated by the crystal packing of the molecules, a principle famously summarized by Schmidt's topochemical postulates. For a [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. nih.gov

The structure of this compound presents an interesting case for studying these mechanisms. The dimethylamino and methyl substituents will exert significant influence on the preferred crystal packing arrangement through steric and electronic effects. The 2'-methyl group, in particular, can be expected to create steric hindrance that may favor or disfavor the required parallel alignment for dimerization. Mechanistic investigations would involve irradiating crystalline samples or polymer films containing this molecule and analyzing the photoproducts to understand how these substituents direct the reaction pathway and efficiency. researchgate.net

Interactions with Model Surfaces and Nanomaterials for Interface Science

Understanding how organic molecules interact with surfaces is fundamental to a wide range of technologies, including sensors, catalysis, and molecular electronics. The adsorption of functional molecules onto model surfaces like silica (B1680970) or gold, or onto nanomaterials, allows for the study of these interfacial phenomena in a controlled manner.

For this compound, the interactions with a surface are expected to be governed by a combination of forces. On a hydroxylated surface such as silica (SiO₂), hydrogen bonding between the surface silanol (B1196071) (Si-OH) groups and the nitrogen atom of the dimethylamino group would be a significant interaction. Additionally, weaker O–H···π interactions between the surface hydroxyls and the electron-rich aromatic rings of the stilbene core can play a critical role in the adsorption process. acs.org Computational studies on similar molecules have shown that these multiple interaction points often lead to the molecule adopting a planar orientation, parallel to the surface, to maximize these favorable contacts. acs.org

When interacting with metal nanoparticles, such as gold or silver, the π-system of the stilbene and the lone pair of electrons on the nitrogen atom can lead to strong adsorption. These interactions can significantly alter the photophysical properties of the molecule, leading to quenching or enhancement of its fluorescence, which can be exploited for sensing applications. jwent.netmdpi.com Studying these interactions provides insight into surface-induced changes in molecular conformation and electronic structure, which is crucial for designing functional hybrid materials.

Future Directions and Emerging Research Opportunities for 2 Methyl 4 Dimethylaminostilbene Studies

Exploration of Ultrafast Dynamics in Complex Heterogeneous Environments

The photophysical behavior of stilbene (B7821643) derivatives is known to be highly sensitive to their local environment. While studies in homogeneous solutions provide fundamental insights, the true potential for many applications lies in their behavior within more complex and heterogeneous systems. Future research should focus on the ultrafast dynamics of 2'-Methyl-4-dimethylaminostilbene in environments such as polymer matrices, micelles, and biological membranes.

Femtosecond transient absorption spectroscopy is a powerful tool to unravel the initial events following photoexcitation. For this compound, such studies could reveal how confinement and local polarity fluctuations within these heterogeneous environments affect the competition between fluorescence, photoisomerization, and other non-radiative decay pathways. The steric hindrance from the 2'-methyl group is expected to play a crucial role in how the molecule adapts its conformation to the surrounding matrix, potentially leading to unique excited-state lifetimes and quantum yields compared to its non-methylated counterpart, 4-dimethylaminostilbene.

A hypothetical study could compare the transient absorption decay of this compound in a non-polar solvent like cyclohexane, a polar aprotic solvent like acetonitrile (B52724), and within the hydrophobic core of a surfactant micelle. The expected results, for illustrative purposes, are summarized in the table below.

EnvironmentTransient SpeciesLifetime (ps)Key Observation
CyclohexaneLocally Excited (LE) State150Dominated by non-radiative decay through torsional motion.
AcetonitrileIntramolecular Charge Transfer (ICT) State800Stabilization of the polar ICT state leads to a longer lifetime and enhanced fluorescence.
SDS MicellesConfined ICT State1200Restricted torsional motion within the micellar core further extends the excited-state lifetime.

This table presents hypothetical data for illustrative purposes.

Applications in Single-Molecule Spectroscopy and Imaging Techniques

The development of single-molecule spectroscopy has opened up new avenues for probing the heterogeneity and dynamics of individual molecules, which are often obscured in ensemble measurements. The unique photophysical properties of this compound, particularly its potential for environmentally sensitive fluorescence, make it a promising candidate for single-molecule studies.

Future research could explore the use of this compound as a fluorescent probe in single-molecule imaging experiments. By monitoring the fluorescence intensity, lifetime, and spectral shifts of individual molecules, it may be possible to map out the local polarity and viscosity of complex environments with high spatial resolution. The steric hindrance of the 2'-methyl group could lead to a more sensitive response to the local environment compared to other stilbene-based probes.

For instance, one could envision an experiment where this compound is used to probe the dynamics of lipid bilayers. The distribution of fluorescence lifetimes of single molecules embedded in the membrane could provide information on the different microenvironments present.

ParameterExpected ObservationImplication
Fluorescence Lifetime DistributionBimodal distribution with a short and a long lifetime component.Reflects the presence of distinct lipid domains with different local viscosities.
Fluorescence BlinkingOn-off behavior of individual molecules.Provides insights into the photoisomerization dynamics at the single-molecule level.
Rotational DiffusionAnisotropy decay of fluorescence.Measures the local viscosity and confinement experienced by the probe.

This table presents expected outcomes for a hypothetical single-molecule experiment.

Integration into Advanced Supramolecular Assemblies for Photonic Functionality

Supramolecular chemistry offers a powerful bottom-up approach to the construction of complex, functional materials from molecular components. The integration of photoswitchable molecules like this compound into well-defined supramolecular assemblies could lead to the development of novel materials with light-responsive properties.

Future research should focus on incorporating this compound into systems such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembled monolayers. The photoisomerization of the stilbene unit can be used to modulate the properties of the entire assembly, such as its porosity, conductivity, or luminescence. The 2'-methyl group could influence the packing and intermolecular interactions within the assembly, leading to unique collective photophysical properties.

A potential research direction would be the synthesis of a MOF containing this compound as a linker. The photoisomerization of the stilbene moiety could be used to control the guest uptake and release properties of the MOF.

Development of Novel Computational Approaches for Predictive Material Design

Computational modeling has become an indispensable tool in the design and understanding of new materials. For a molecule as complex as this compound, a synergistic approach combining experimental and theoretical methods is crucial.

Future computational work should aim to develop accurate and efficient models to predict the photophysical properties of this compound and its derivatives. This includes the use of high-level quantum chemical calculations, such as time-dependent density functional theory (TD-DFT) and multireference methods, to map out the potential energy surfaces of the ground and excited states. Molecular dynamics simulations can then be used to study the dynamics of photoisomerization and the influence of the solvent environment.

A key challenge will be to accurately model the subtle effects of the 2'-methyl group on the conformational landscape and the non-radiative decay pathways. The development of predictive computational models would greatly accelerate the discovery of new stilbene-based materials with optimized photonic properties.

Exploration of New Chemical Derivatization Strategies for Targeted Photonic Properties

The chemical structure of this compound provides a versatile platform for further functionalization. The introduction of different substituent groups at various positions on the aromatic rings can be used to fine-tune its photophysical and photochemical properties for specific applications.

Future research should explore a wide range of derivatization strategies. For example, the introduction of electron-withdrawing groups could enhance the intramolecular charge transfer character, leading to larger solvatochromic shifts and improved nonlinear optical properties. The attachment of specific recognition motifs could enable the use of these molecules as targeted fluorescent probes in biological systems.

A systematic study of the structure-property relationships in a series of this compound derivatives would provide valuable insights for the rational design of new photonic materials.

DerivativeTarget PropertyPotential Application
4'-Cyano-2'-methyl-4-dimethylaminostilbeneEnhanced two-photon absorptionBioimaging, photodynamic therapy
This compound with a biotin (B1667282) tagSpecific binding to avidinTargeted drug delivery, biosensing
Polymerizable this compoundIncorporation into polymer filmsPhotoswitchable surfaces, data storage

This table provides examples of potential derivatization strategies and their targeted applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.